BenchChemオンラインストアへようこそ!

Mastoparan B

Antimicrobial peptides Gram-negative bacteria membrane permeabilization

Mastoparan B (MP-B) is a 14-amino acid cationic tetradecapeptide amide (sequence LKLKSIVSWAKKVL-CONH₂) isolated from the venom of the hornet Vespa basalis. It belongs to the mastoparan family of amphiphilic α-helical, membrane-active peptides but is distinguished by a more hydrophilic amino acid composition at positions 1, 2, 5, 8, and 9 relative to other vespine mastoparans.

Molecular Formula C78H138N20O16
Molecular Weight 1612.1 g/mol
Cat. No. B8472401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMastoparan B
Molecular FormulaC78H138N20O16
Molecular Weight1612.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N
InChIInChI=1S/C78H138N20O16/c1-14-47(12)64(98-75(111)61(41-100)94-70(106)55(29-19-23-33-81)90-73(109)58(37-44(6)7)92-69(105)54(28-18-22-32-80)88-67(103)51(83)35-42(2)3)78(114)97-63(46(10)11)77(113)95-60(40-99)74(110)93-59(38-49-39-85-52-26-16-15-25-50(49)52)72(108)86-48(13)66(102)87-53(27-17-21-31-79)68(104)89-56(30-20-24-34-82)71(107)96-62(45(8)9)76(112)91-57(65(84)101)36-43(4)5/h15-16,25-26,39,42-48,51,53-64,85,99-100H,14,17-24,27-38,40-41,79-83H2,1-13H3,(H2,84,101)(H,86,108)(H,87,102)(H,88,103)(H,89,104)(H,90,109)(H,91,112)(H,92,105)(H,93,110)(H,94,106)(H,95,113)(H,96,107)(H,97,114)(H,98,111)/t47-,48-,51-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1
InChIKeyNSFBOCKFBVQQKB-CQWNSWRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mastoparan B Procurement Guide: What Makes This Hornet Venom Tetradecapeptide Different from Generic Mastoparans


Mastoparan B (MP-B) is a 14-amino acid cationic tetradecapeptide amide (sequence LKLKSIVSWAKKVL-CONH₂) isolated from the venom of the hornet Vespa basalis [1]. It belongs to the mastoparan family of amphiphilic α-helical, membrane-active peptides but is distinguished by a more hydrophilic amino acid composition at positions 1, 2, 5, 8, and 9 relative to other vespine mastoparans [1] [2]. MP-B exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, antifungal activity, mast cell degranulation, hemolytic activity on erythrocytes, and cardiovascular depressant effects [1] [2].

Why Mastoparan B Cannot Be Replaced by Another Mastoparan: Quantified Differentiation Evidence for Scientific Procurement


Despite sharing a common 14-residue α-helical scaffold, individual mastoparan variants differ at multiple amino acid positions that critically control hydrophobicity, amphiphilicity, membrane selectivity, and pharmacological profile. A direct head-to-head study demonstrated that MP-B possesses a broader antibacterial spectrum than mastoparan (MP) from Paravespula lewisii—MP shows strong activity only against Gram-positive bacteria, whereas MP-B potently inhibits both Gram-positive and Gram-negative strains [1]. Furthermore, single-residue substitutions in MP-B are known to drastically dissociate therapeutic from toxic activities: replacing Trp9 with tyrosine or phenylalanine nearly abolishes hemolytic activity while only partially reducing edema-inducing activity, and replacing Lys2 with Asn causes a 90% decrease in hemolysis but only a 40% decrease in edema [2]. Consequently, procurement of the exact wild-type MP-B sequence—rather than a generic mastoparan—is essential for experimental reproducibility in membrane biology, antimicrobial screening, and cardiovascular pharmacology.

Mastoparan B Quantified Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


Mastoparan B Gram-Negative Antibacterial Spectrum vs. Mastoparan (MP): Direct Head-to-Head Comparison

In a direct comparative study, mastoparan (MP) from Paravespula lewisii exhibited strong activity against Gram-positive bacteria but showed no activity against Gram-negative bacteria. In contrast, mastoparan B (MP-B) demonstrated strong activity against both Gram-positive and potent activity against Gram-negative bacteria [1]. Quantitative MIC data for MP-B from the UniProt curated entry confirm potent Gram-negative coverage: E. coli MIC = 3–16 µg/mL, Citrobacter koseri MIC = 6 µg/mL, and Vibrio parahaemolyticus MIC = 32 µg/mL [2]. The broader spectrum is attributed to the more hydrophilic surface of MP-B, which alters its interaction with bacterial membranes [1].

Antimicrobial peptides Gram-negative bacteria membrane permeabilization spectrum of activity

Mastoparan B Antifungal Potency Benchmark Against Melittin, Magainin 2, and Cecropin A: Quantitative MIC Head-to-Head

A comprehensive head-to-head evaluation of four pore-forming antimicrobial peptides against 35 clinical Candida isolates ranked mastoparan B (MB) as the most potent antifungal peptide. Median MIC values against Candida albicans: MB = 1.26 µM, melittin (ML) = 1.41 µM, cecropin A (CA) = 2.00 µM, magainin 2 (MG) = 13.24 µM. Against Candida tropicalis: MB = 0.62 µM, ML = 4.22 µM. Against Candida parapsilosis: MB = 4.96 µM, ML = 5.62 µM, MG = 13.28 µM [1]. Crucially, host-cell cytotoxicity of MB was observed only at 60× the median MIC against C. albicans, whereas melittin caused complete loss of mammalian cell viability at just 1–2× its median MIC [1]. This yields a substantially wider therapeutic index for MB relative to melittin.

Antifungal peptides Candida species pore-forming peptides therapeutic index

Mastoparan B Hemolytic Safety Margin: >13-Fold Lower Hemolytic Potency Than Mastoparan-C

A systematic hemolytic activity screen of 55 mastoparan family peptides from wasp venoms classified mastoparan B (MP-B) in the 'little hemolytic activity' category with an EC50 exceeding 400 µM on human red blood cells, showing only 22% hemolysis at 100 µM and 19% at 200 µM [1]. In stark contrast, mastoparan-C (MP-C, from Vespa crabro) exhibited 'strong hemolytic activity' with 100% hemolysis at 100 µM and a calculated EC50 of 30.2 ± 1.3 µM [1]. This represents a greater than 13-fold difference in hemolytic potency. The study further established that hydrophobicity, rather than net charge or amphiphilicity, is the primary driver of hemolytic activity in this peptide family—and MP-B's intermediate hydrophobicity (H = 0.461) places it in a favorable zone for antimicrobial selectivity [1].

Hemolytic activity therapeutic window mastoparan family selectivity index

Mastoparan B Cardiovascular Pharmacological Selectivity vs. Mastoparan from Paravespula lewisii

Intravenous injection of MP-B into rats caused profound depression of blood pressure and cardiac function, an effect inhibited by cyproheptadine, reserpine, and repeated doses of compound 48/80. In the same study, mastoparan from Paravespula lewisii showed little cardiovascular inhibitory activity [1]. A subsequent D-amino acid substitution study further demonstrated that the [D-Lys11,12]MP-B analog exhibited enhanced hypotensive activity with negligible hemolytic activity: at 0.3 mg/kg, it reduced blood pressure from approximately 180 mmHg to approximately 120 mmHg (normal level) for more than 3 hours in spontaneously hypertensive rats [2]. This represents a pharmacologically meaningful blood pressure normalization with a duration exceeding 3 hours—a profile not achievable with generic mastoparan or other vespine mastoparans.

Cardiovascular pharmacology hypotensive peptide mastoparan selectivity blood pressure regulation

Mastoparan B Efflux Pump Inhibition: 20-Fold adeB Gene Downregulation and Antibiotic Resensitization in MDR Acinetobacter baumannii

In a study targeting multidrug-resistant (MDR) Acinetobacter baumannii, mastoparan B (MP-B) demonstrated potent intrinsic antimicrobial activity with an MIC of 1 µg/mL and, at sub-MIC concentrations, induced a 20-fold downregulation of the adeB efflux pump gene as measured by qRT-PCR [1]. Molecular docking revealed that MP-B forms hydrogen bonds with key residues (Val499, Phe454, Thr474, Ser461, Gly465, Tyr468) within helix-5 of the AdeB transporter, causing a dihedral angle shift of 9.0–9.6 Å and altering the overall druggability of the efflux protein [1]. This dual mechanism—direct membrane permeabilization combined with specific efflux pump inhibition—has not been reported for generic mastoparan (MP) or other mastoparan variants and represents a compound-specific functional differentiation relevant to antibiotic resistance research.

Efflux pump inhibitor antibiotic resistance Acinetobacter baumannii RND efflux pump

Residue-Level Dissociation of Hemolytic vs. Edema-Inducing Activities: Trp9 and Lys2 as Orthogonal Selectivity Switches in Mastoparan B

Systematic alanine and side-chain substitution studies on MP-B revealed that its hemolytic and edema-inducing activities can be dissociated at the single-residue level. Replacing Trp9 with tyrosine or phenylalanine almost completely abolished hemolytic activity while only partially inhibiting edema-inducing activity. Replacing Lys2 with asparagine caused a 90% decrease in hemolytic activity at 30 µM but only a 40% decrease in edema-inducing activity at 50 µg/paw. In contrast, Lys4 substitution caused no significant change in either activity, and single Lys11 or Lys12 substitutions caused little or no decrease in either activity [1]. This fine-grained SAR map—where Trp9 selectively controls hemolysis and Lys2 partially couples both activities—is not available for other mastoparan variants and provides a unique rational design framework for engineering MP-B analogs with reduced toxicity.

Structure-activity relationship hemolytic toxicity edema rational peptide design

Mastoparan B Prioritized Application Scenarios Based on Quantified Differentiation Evidence


Broad-Spectrum Antimicrobial Drug Discovery Targeting Multidrug-Resistant Gram-Negative Pathogens

MP-B is the only mastoparan variant with direct comparative evidence of potent Gram-negative antibacterial activity, demonstrated against E. coli (MIC 3–16 µg/mL), C. koseri (MIC 6 µg/mL), and V. parahaemolyticus (MIC 32 µg/mL) [1]. Its unique dual mechanism—membrane permeabilization plus RND efflux pump inhibition with 20-fold adeB gene downregulation in MDR A. baumannii [2]—makes it the rational starting point for developing anti-resistance therapies. Procurement of MP-B is essential for screening campaigns targeting Gram-negative ESKAPE pathogens, where generic mastoparan (MP) lacks activity.

Anti-Candida Therapeutic Development with Favorable Mammalian Cytocompatibility

Among four benchmark pore-forming peptides, MP-B demonstrated the most potent median MIC against C. tropicalis (0.62 µM), which is 6.8-fold lower than melittin, and sustained activity against C. glabrata and C. parapsilosis where cecropin A was inactive [3]. Critically, MP-B cytotoxicity was observed only at 60× the median MIC, whereas melittin killed mammalian cells at 1–2× MIC. This 30–60-fold wider selectivity margin makes MP-B the preferred candidate for topical and systemic antifungal formulation research.

Cardiovascular Pharmacology: Hypotensive Peptide Development and Blood Pressure Regulation Studies

MP-B is uniquely validated for in vivo cardiovascular research: it causes profound blood pressure depression in rats, while mastoparan from Paravespula lewisii shows negligible cardiovascular activity [4]. The [D-Lys11,12]MP-B analog achieves a clinically meaningful blood pressure reduction (~180 to ~120 mmHg) sustained for >3 hours with negligible hemolytic side effects [5], providing a proof-of-concept for engineering MP-B-derived hypotensive agents with dissociated toxicity.

Rational Peptide Engineering Using Residue-Specific Toxicity Dissociation Maps

MP-B is the only mastoparan for which a residue-resolution SAR map of orthogonal toxicity determinants has been experimentally established. Trp9 substitution selectively ablates hemolytic activity while retaining edema-inducing activity; Lys2→Asn produces a 90% reduction in hemolysis versus only 40% reduction in edema [6]. This enables procurement of position-specific MP-B analogs with tailored toxicity profiles—a capability not available for MP, melittin, or any other mastoparan family member—and supports structure-guided design of safer antimicrobial peptides.

Quote Request

Request a Quote for Mastoparan B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.